1-[3-(5-Chloro-1,3-benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(5-Chloro-1,3-benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea is a complex organic compound that features a benzoxazole ring, a benzofuran ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(5-Chloro-1,3-benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Formation of Benzofuran Ring: The benzofuran ring is often synthesized from salicylaldehyde derivatives through cyclization reactions.
Coupling Reactions: The benzoxazole and benzofuran intermediates are then coupled using thiourea under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
1-[3-(5-Chloro-1,3-benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
1-[3-(5-Chloro-1,3-benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea has several scientific research applications:
Medicinal Chemistry:
Pharmaceuticals: It can be used as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the benzoxazole and benzofuran rings make it suitable for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 1-[3-(5-Chloro-1,3-benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(4-methylphenyl)benzoxazole and 2-(4-chlorophenyl)benzoxazole share structural similarities and exhibit similar biological activities.
Benzofuran Derivatives: Compounds such as 2-(3-methylbenzofuran-2-yl)thiourea and 2-(5-chlorobenzofuran-2-yl)thiourea are structurally related and have comparable applications.
Uniqueness
1-[3-(5-Chloro-1,3-benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea is unique due to the combination of benzoxazole and benzofuran rings with a thiourea moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new therapeutic and material science applications .
Properties
IUPAC Name |
N-[[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O3S/c1-13-17-7-2-3-8-19(17)30-21(13)22(29)28-24(32)26-16-6-4-5-14(11-16)23-27-18-12-15(25)9-10-20(18)31-23/h2-12H,1H3,(H2,26,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEMJJJTFREPNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC(=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.